molecular formula C6H5ClN4 B1297339 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 38956-68-2

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1297339
CAS RN: 38956-68-2
M. Wt: 168.58 g/mol
InChI Key: NLSOOCAKGQUMNE-UHFFFAOYSA-N
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Description

“3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the CAS Number 7197-01-5 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 6-chloro-3-methyl [1,2,4]triazolo [4,3-b]pyridazine .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . For instance, one method involves a nucleophilic biaryl coupling followed by thermal ring transformation . Another method involves intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .


Molecular Structure Analysis

The 3D structure of the compound has been confirmed by single crystal X-ray structural analysis . The molecule is essentially planar .


Chemical Reactions Analysis

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors . They have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The compound 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been synthesized and characterized through various methods, highlighting their potential in scientific research beyond pharmacological contexts. For example, studies have shown these compounds to crystallize in different crystal systems, with their structures confirmed by single crystal X-ray diffraction. Density Functional Theory (DFT) calculations have compared theoretical and experimental results, providing insights into their molecular properties, such as HOMO-LUMO energy levels, energy gap, softness, and hardness. Such studies are crucial for understanding the chemical and physical properties of these compounds, laying the groundwork for their application in various fields of research (Sallam et al., 2021).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal applications of this compound derivatives has shown promising results. Some synthesized compounds have demonstrated significant activity against various strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents, addressing the growing concern over antibiotic resistance and the need for new treatments (El-Salam et al., 2013).

Agricultural Chemistry

Derivatives of this compound have found applications in agriculture, including as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Their synthesis, structural elucidation, and the docking study against agricultural pathogens demonstrate their potential utility in developing agrochemicals. These compounds could play a significant role in improving agricultural productivity and pest management strategies (Sallam et al., 2022).

Material Science and Molecular Packing

The study of molecular packing and intermolecular interactions of these compounds through techniques like Hirshfeld surface analysis and DFT calculations offers valuable insights into material science. Understanding these interactions can aid in the design and development of new materials with specific properties, such as increased stability or enhanced electronic characteristics, which could be beneficial in various technological applications (Sallam et al., 2021).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors . These compounds could potentially be used for treating various diseases, including cancers .

properties

IUPAC Name

3-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-3-5-8-9-6(7)11(5)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOOCAKGQUMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349701
Record name 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38956-68-2
Record name 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
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